2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-fused bicyclic compound characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core. Its structure includes a 4-phenylpiperazine moiety linked via a thioether bridge to the pyrimidinone ring and a p-tolyl group at position 2.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S2/c1-18-7-9-20(10-8-18)29-24(31)23-21(11-16-32-23)26-25(29)33-17-22(30)28-14-12-27(13-15-28)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTPFUKPFVUYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and the results of relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Key Structural Features:
- Thieno[3,2-d]pyrimidine ring : Associated with diverse pharmacological effects.
- Piperazine moiety : Enhances solubility and biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound under discussion may share similar mechanisms of action, potentially modulating neurotransmitter systems involved in seizure activity.
Analgesic Properties
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess analgesic effects. In animal models, these compounds have been effective in reducing pain responses in formalin-induced nociceptive tests and other pain models. The mechanism may involve inhibition of inflammatory pathways or modulation of pain receptors.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity has been observed in related thiazole derivatives that inhibit inflammation-related pathways.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and cell proliferation.
- Receptor Modulation : Binding to various receptors that regulate neurotransmission and pain perception.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticonvulsant Study | Compound demonstrated ED50 values indicating robust anticonvulsant activity across multiple seizure models. |
| Analgesic Activity | Significant reduction in pain response was recorded in formalin-induced pain models; ED50 values were comparable to established analgesics. |
| Anti-inflammatory Assessment | Inhibition of carrageenan-induced inflammation was noted, suggesting potential therapeutic applications in inflammatory diseases. |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-phenylpiperazinyl group distinguishes it from the chlorophenyl and trifluoromethoxyphenyl substituents in the analog from . Piperazine derivatives are often associated with enhanced solubility and receptor binding.
- The p-tolyl group at position 3 may confer greater metabolic stability compared to bulkier substituents like trifluoromethoxy groups .
- The compound in lacks the thieno-fused bicyclic system, highlighting the importance of the thieno[3,2-d]pyrimidinone core for specific bioactivity .
Yield Comparison :
- reports yields of 46%–86% for similar compounds, suggesting efficient synthetic routes for the target molecule .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yields and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Temperature and Solvent Selection: Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reactivity .
- Catalysts: Palladium-catalyzed cross-coupling reactions improve regioselectivity and yields, particularly for introducing aryl/heteroaryl groups .
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- By-Product Mitigation: Monitoring reaction progress via TLC or HPLC minimizes undesired intermediates .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF, DMSO | Enhances reaction efficiency | |
| Temperature | Reflux (80–120°C) | Accelerates kinetics | |
| Catalyst | Pd(OAc)₂/PPh₃ | Improves cross-coupling | |
| Purification | Silica gel chromatography | Removes polar impurities |
Q. What analytical techniques are recommended for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the p-tolyl group shows characteristic aromatic protons at δ 7.1–7.3 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 591.68 for related derivatives) .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding π-π stacking interactions in the thienopyrimidine core .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
